

Application Notes: 5-Ethyl-1H-imidazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-ethyl-1H-imidazole

Cat. No.: B178189

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Introduction

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active molecules and pharmaceuticals.^{[1][2][3]} Its aromatic nature, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a privileged structure in drug design.^{[3][4]} **5-Ethyl-1H-imidazole**, as a simple substituted imidazole, primarily serves as a crucial building block or starting material for the synthesis of more complex, pharmacologically active compounds. While direct therapeutic applications of **5-ethyl-1H-imidazole** are not extensively documented, its derivatives have shown significant potential in various therapeutic areas, including oncology and neuroscience.

These notes provide an overview of the applications of the ethyl-imidazole scaffold, focusing on the biological activities of its derivatives, and provide detailed protocols for their synthesis and evaluation.

Key Application Areas of Imidazole Derivatives

- **Anticancer Agents:** Imidazole derivatives have been extensively investigated for their anticancer properties.^[4] They can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and sensitize cancer cells to chemotherapy and radiation.^{[5][6]} For example, certain ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines.^[7] These compounds can inhibit tumor cell colony formation and migration and induce apoptosis by reducing the mitochondrial membrane potential.^[7]

- **Histamine H3 Receptor Antagonists:** The imidazole core is a key feature of histamine. Simple alkyl-substituted imidazoles have been explored as antagonists for the histamine H3 receptor.[6][8] The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters.[9] H3 antagonists are investigated for their potential in treating neurodegenerative and cognitive disorders like Alzheimer's disease and ADHD due to their stimulant and nootropic effects.[9] Elongating the alkyl chain on the imidazole ring can convert the molecule from an agonist to a potent and selective antagonist.[8]
- **Enzyme Inhibition (Sirtuins):** Derivatives of imidazole are also being explored as modulators of epigenetic enzymes like sirtuins.[5] Sirtuins are a class of proteins involved in various cellular processes, including metabolism, DNA repair, and inflammation. The development of selective sirtuin inhibitors is an active area of research for cancer therapy.[5] In-silico and in-vitro studies have shown that specific imidazole derivatives can effectively inhibit nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines.[5]

Quantitative Data Summary

The following tables summarize quantitative data for representative imidazole derivatives, illustrating their potency in key medicinal chemistry applications.

Table 1: Anticancer Activity of Representative Imidazole Derivatives

Compound	Cell Line	Activity Metric	Value	Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)	HeLa (Cervical Cancer)	IC ₅₀	0.737 ± 0.05 μM	[7]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)	HT-29 (Colon Cancer)	IC ₅₀	1.194 ± 0.02 μM	[7]
Benzimidazole Derivative (A1)	A549 (Lung Cancer)	IC ₅₀	6.32 μM	[10]
Benzimidazole Derivative (A1)	NCI-H1299 (Lung Cancer)	IC ₅₀	11.39 μM	[10]
Benzimidazole Derivative (A5)	A549 (Lung Cancer)	IC ₅₀	4.08 μM	[10]

| Benzimidazole Derivative (A5) | NCI-H1299 (Lung Cancer) | IC₅₀ | 7.86 μM |[10] |

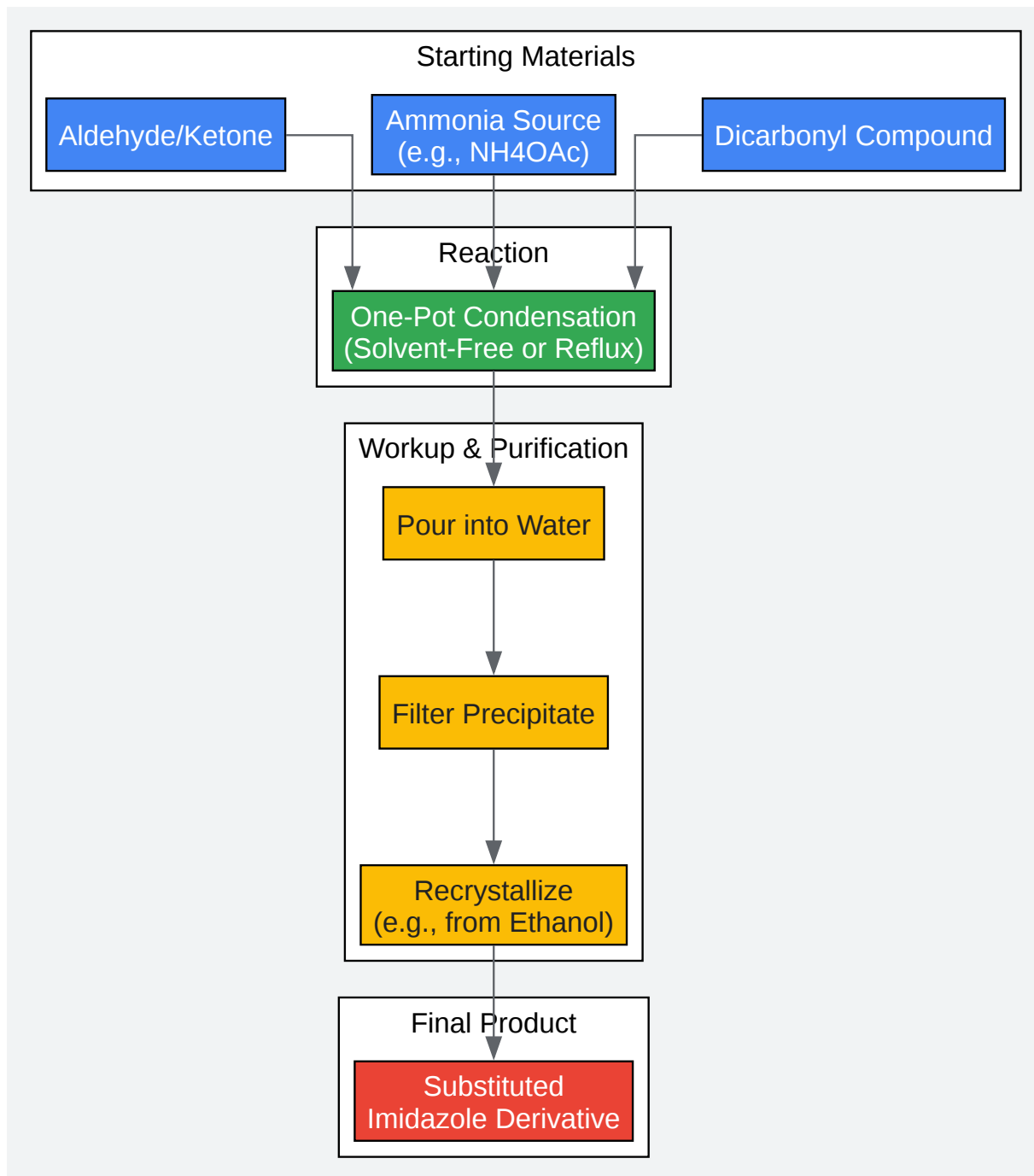
Table 2: Histamine H3 Receptor Affinity of a Representative Alkyl-Imidazole

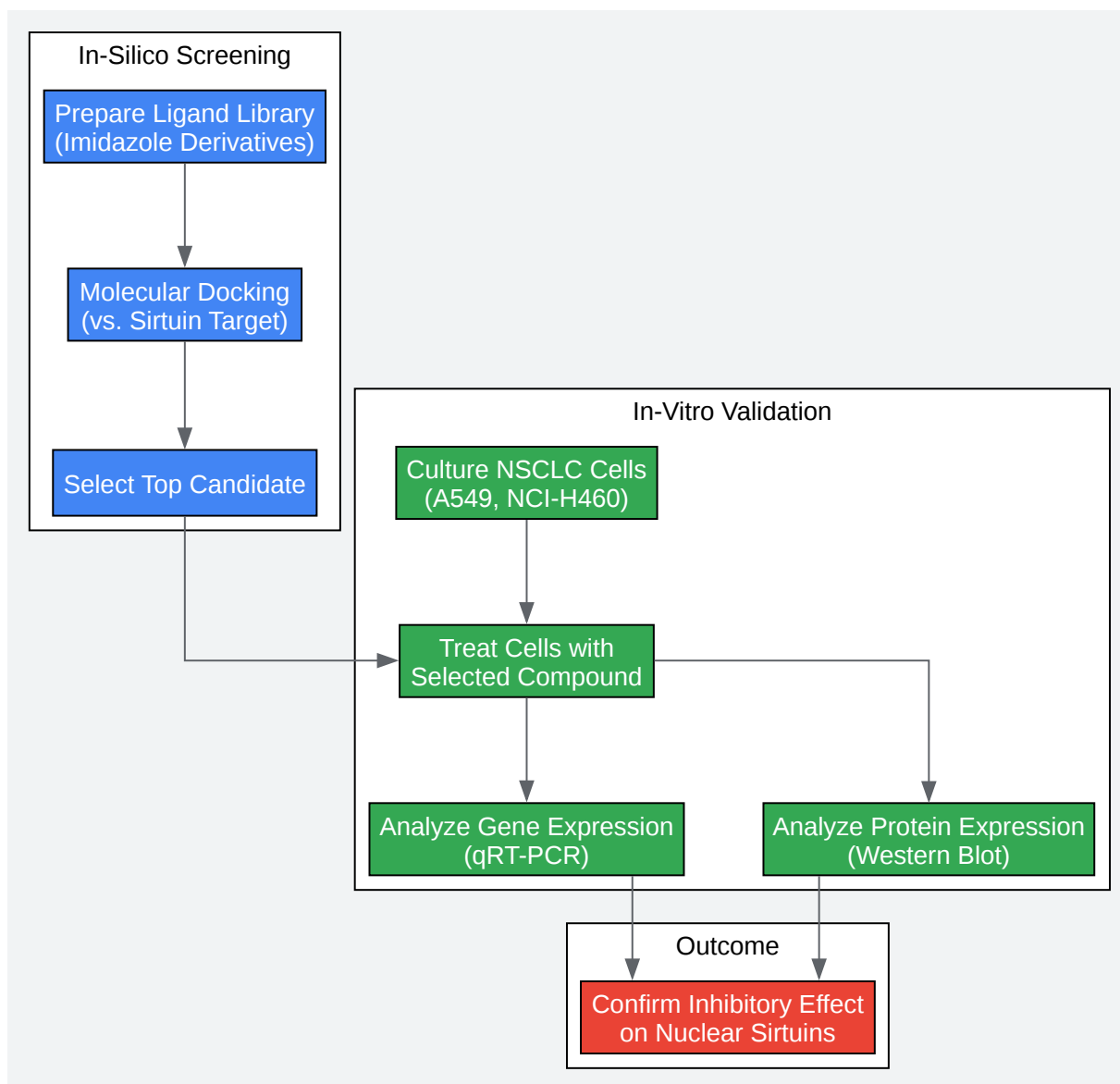
Compound	Assay System	Activity Metric	Value	Reference
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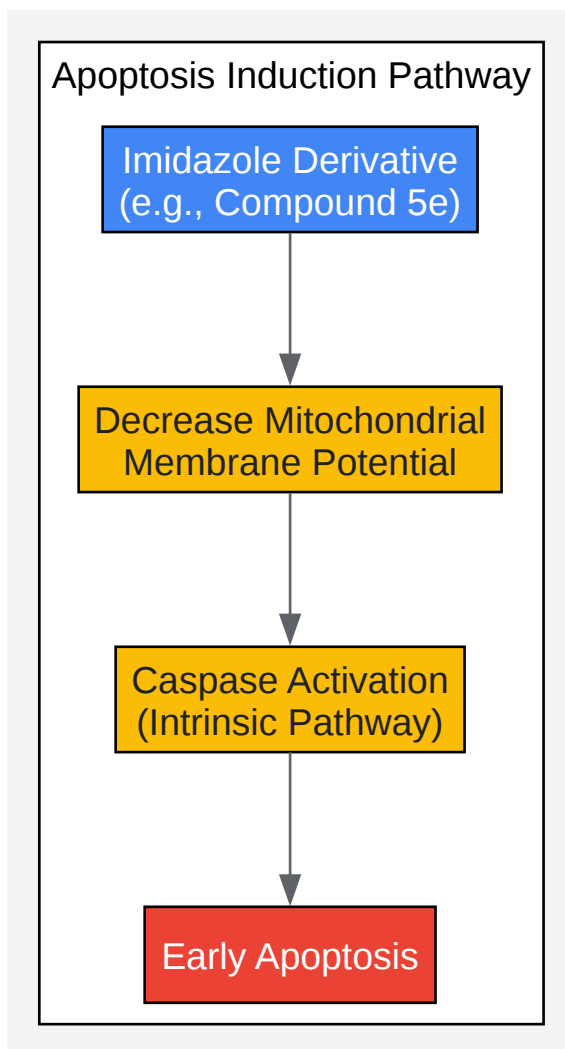
| 4(5)-(5-Aminopentyl)-1H-imidazole (Impentamine) | Guinea Pig Jejunum | pA₂ (Antagonist Activity) | 8.4 |[8] |

Visualized Workflows and Pathways

The following diagrams illustrate common experimental workflows and biological pathways relevant to the study of **5-ethyl-1H-imidazole** derivatives.







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